molecular formula C8H9F2NO3S B13209536 Benzenemethanesulfonamide,2-(difluoromethoxy)-

Benzenemethanesulfonamide,2-(difluoromethoxy)-

Cat. No.: B13209536
M. Wt: 237.23 g/mol
InChI Key: RGLUGDUILRGASC-UHFFFAOYSA-N
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Description

Benzenemethanesulfonamide,2-(difluoromethoxy)- is an organic compound characterized by the presence of a benzenemethanesulfonamide group substituted with a difluoromethoxy group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzenemethanesulfonamide,2-(difluoromethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Biological Activity

Benzenemethanesulfonamide, 2-(difluoromethoxy)-, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes existing literature and research findings regarding its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-(Difluoromethoxy)benzenesulfonamide
  • Molecular Formula : C7H8F2N1O3S1
  • Molecular Weight : 227.21 g/mol

This compound features a difluoromethoxy group attached to a benzenesulfonamide core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that benzenemethanesulfonamide derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell survival .
  • Enzyme Inhibition :
    • It has been identified as a reversible inhibitor of steroid sulfatase, an enzyme implicated in the activation of steroid hormones related to cancer progression. The inhibition constant (K_i) for this compound is comparable to that of non-fluorinated analogues, suggesting enhanced potency due to the difluoromethoxy group .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of benzenemethanesulfonamide against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.

Concentration (µg/mL)% Inhibition (E. coli)% Inhibition (S. aureus)
102015
255045
508075

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with benzenemethanesulfonamide resulted in a dose-dependent decrease in cell viability.

Dose (µM)Cell Viability (%)
0100
585
1070
2050

The biological activity of benzenemethanesulfonamide is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Growth Factors : The compound may inhibit growth factor signaling pathways that are crucial for tumor cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Antibacterial Mechanisms : The antimicrobial effects are likely mediated through disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

[2-(difluoromethoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c9-8(10)14-7-4-2-1-3-6(7)5-15(11,12)13/h1-4,8H,5H2,(H2,11,12,13)

InChI Key

RGLUGDUILRGASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)OC(F)F

Origin of Product

United States

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